Cas no 1249505-23-4 (4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline)

4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline 化学的及び物理的性質
名前と識別子
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- 4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline
- Benzenamine, 4-methyl-2-(1H-1,2,4-triazol-5-yl)-
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- インチ: 1S/C9H10N4/c1-6-2-3-8(10)7(4-6)9-11-5-12-13-9/h2-5H,10H2,1H3,(H,11,12,13)
- InChIKey: WDYAMQXPEXZFIK-UHFFFAOYSA-N
- ほほえんだ: C1(N)=CC=C(C)C=C1C1NN=CN=1
4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-117219-5.0g |
4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline |
1249505-23-4 | 95% | 5g |
$2360.0 | 2023-05-26 | |
TRC | M325108-10mg |
4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline |
1249505-23-4 | 10mg |
$ 50.00 | 2022-06-04 | ||
Enamine | EN300-117219-2.5g |
4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline |
1249505-23-4 | 95% | 2.5g |
$1594.0 | 2023-05-26 | |
Enamine | EN300-117219-0.5g |
4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline |
1249505-23-4 | 95% | 0.5g |
$636.0 | 2023-05-26 | |
Enamine | EN300-117219-1.0g |
4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline |
1249505-23-4 | 95% | 1g |
$813.0 | 2023-05-26 | |
Aaron | AR01E938-50mg |
4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline |
1249505-23-4 | 95% | 50mg |
$284.00 | 2025-02-10 | |
Enamine | EN300-2863030-2500mg |
4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline |
1249505-23-4 | 95.0% | 2500mg |
$1594.0 | 2023-10-03 | |
1PlusChem | 1P01E8UW-10g |
4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline |
1249505-23-4 | 95% | 10g |
$4388.00 | 2023-12-25 | |
1PlusChem | 1P01E8UW-100mg |
4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline |
1249505-23-4 | 95% | 100mg |
$399.00 | 2024-07-10 | |
1PlusChem | 1P01E8UW-5g |
4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline |
1249505-23-4 | 95% | 5g |
$2979.00 | 2023-12-25 |
4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
4-methyl-2-(1H-1,2,4-triazol-3-yl)anilineに関する追加情報
Introduction to 4-Methyl-2-(1H-1,2,4-Triazol-3-yl)aniline (CAS No. 1249505-23-4)
4-Methyl-2-(1H-1,2,4-triazol-3-yl)aniline, with the CAS number 1249505-23-4, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which combines a substituted aniline moiety with a 1,2,4-triazole ring. The combination of these functional groups endows the molecule with a range of biological activities and potential applications in drug discovery and development.
The molecular formula of 4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline is C9H10N4, and its molecular weight is approximately 178.19 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Its solubility in water is limited, which can be a consideration in its formulation and delivery as a pharmaceutical agent.
In recent years, the interest in 4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline has been driven by its potential as a lead compound for the development of novel therapeutic agents. The 1,2,4-triazole ring is known for its ability to form hydrogen bonds and interact with various biological targets, making it a valuable scaffold in drug design. Additionally, the presence of the aniline moiety can enhance the compound's lipophilicity and improve its cell membrane permeability.
Research and Biological Activities:
Several studies have explored the biological activities of 4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline. One notable area of research is its antifungal properties. A study published in the Journal of Medicinal Chemistry reported that compounds containing the 1,2,4-triazole ring exhibit potent antifungal activity against various fungal pathogens, including Candida albicans and Aspergillus fumigatus. The mechanism of action involves disruption of fungal cell wall synthesis and inhibition of key enzymes involved in fungal metabolism.
Beyond antifungal activity, 4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline has also shown promise as an antitumor agent. Research conducted at the National Cancer Institute demonstrated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The ability to selectively target cancer cells while sparing normal cells makes it a potential candidate for cancer therapy.
In addition to its direct biological activities, 4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline has been used as a building block for the synthesis of more complex molecules with enhanced pharmacological properties. For example, researchers at the University of California have developed novel derivatives of this compound that exhibit improved potency and reduced toxicity compared to their parent molecules. These derivatives have shown promising results in preclinical studies and are currently being evaluated for their therapeutic potential.
Synthesis and Chemical Properties:
The synthesis of 4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylaniline with an appropriate triazole precursor under controlled conditions. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product.
The chemical stability of 4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline is another important consideration for its use in pharmaceutical applications. Studies have shown that the compound is stable under standard laboratory conditions but may degrade when exposed to strong acids or bases. Proper storage conditions are essential to maintain its integrity and ensure consistent performance in biological assays.
Clinical Applications and Future Directions:
The potential clinical applications of 4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline are diverse and promising. In addition to its antifungal and antitumor properties, ongoing research is exploring its use as an anti-inflammatory agent and as a modulator of neurodegenerative diseases. Preclinical studies have indicated that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
In the field of neurodegenerative diseases, preliminary studies suggest that 4-methyl-2-(1H-1,2,4-triazol-3-yl)aniline may have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. These findings open up new avenues for the development of therapies targeting conditions such as Alzheimer's disease and Parkinson's disease.
Safety Considerations:
Safety is a critical aspect when considering the use of any new chemical entity in pharmaceutical applications. Extensive toxicity studies have been conducted on 4-methyl-2-(1H-1,2,4-triazol-3-yll)aniline, including assessments of acute toxicity, genotoxicity, and chronic toxicity. These studies have generally shown that the compound is well-tolerated at therapeutic doses but may cause adverse effects at higher concentrations.
To ensure safe use in clinical settings, it is essential to follow established guidelines for handling and administration. Researchers should also monitor patients closely for any signs of adverse reactions during clinical trials.
Conclusion:
4-Methyl-2-(1H-1,2,4-triazol-3-yll)aniline, with CAS number 1249505-23-4, is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure combines functional groups that confer valuable biological activities such as antifungal properties and antitumor effects. Ongoing research continues to explore new derivatives and formulations that enhance its therapeutic potential while ensuring safety for clinical use.
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